molecular formula C37H72NaO8P B6596491 Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl ethyl phosphate CAS No. 92609-90-0

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl ethyl phosphate

Cat. No.: B6596491
CAS No.: 92609-90-0
M. Wt: 698.9 g/mol
InChI Key: MAGNEPCJIVJZIK-RUQJKXHKSA-M
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Description

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl ethyl phosphate is a synthetic phospholipid characterized by two hexadecanoyl (palmitoyl) chains esterified to a glycerol backbone and an ethyl phosphate headgroup neutralized by a sodium ion. Its molecular formula is C₃₇H₇₂NaO₉P, with a molecular weight of 714.9 g/mol (). This compound exhibits amphiphilic properties, enabling applications in drug delivery systems and antifungal formulations (). Its stereospecific (2R) configuration ensures structural alignment with natural phospholipids, enhancing biocompatibility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl ethyl phosphate typically involves the esterification of glycerol with hexadecanoic acid (palmitic acid) to form the intermediate 2,3-bis(hexadecanoyloxy)propyl glycerol. This intermediate is then reacted with ethyl phosphate under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through processes such as distillation, crystallization, and chromatography to obtain the pure compound. The use of automated systems and continuous flow reactors enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl ethyl phosphate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds in the compound can be hydrolyzed in the presence of water and an acid or base catalyst, leading to the formation of glycerol, hexadecanoic acid, and ethyl phosphate.

    Oxidation: The compound can undergo oxidation reactions, particularly at the fatty acid chains, resulting in the formation of peroxides and other oxidative products.

    Substitution: The phosphate group can participate in substitution reactions with nucleophiles, leading to the formation of different phospholipid derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water as the solvent.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products Formed

    Hydrolysis: Glycerol, hexadecanoic acid, and ethyl phosphate.

    Oxidation: Peroxides and other oxidative products.

    Substitution: Various phospholipid derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Applications

  • Cell Membrane Studies : The compound mimics natural phospholipids, making it useful for studying cell membrane structure and function. Its ability to integrate into lipid bilayers can alter membrane fluidity and permeability, which is crucial for understanding cellular processes.
  • Drug Delivery Systems : Due to its amphiphilic characteristics, sodium (2R)-2,3-bis(hexadecanoyloxy)propyl ethyl phosphate can form micelles and liposomes. These structures are significant in encapsulating hydrophobic drugs, enhancing their bioavailability and therapeutic efficacy.

Pharmaceutical Applications

  • Antifungal Agent : Research indicates that this compound exhibits antifungal properties against pathogens like Fusarium oxysporum. Its mechanism likely involves disrupting cellular membranes or interfering with metabolic processes in fungi . This makes it a candidate for developing next-generation antifungal formulations.
  • Enzyme Interaction Studies : The compound's phosphate group can participate in nucleophilic substitution reactions, allowing for the study of enzyme interactions and mechanisms of action in biological systems.

Industrial Applications

  • Cosmetics and Personal Care Products : this compound is utilized for its emulsifying properties in various formulations, enhancing texture and stability in cosmetic products.

Case Study 1: Antifungal Efficacy

A study developed water-dispersible granules (WDG) using this compound alongside Bacillus subtilis and Trichoderma harzianum. The WDG formulation demonstrated significant antifungal activity against Fusarium oxysporum, reducing disease incidence by up to 48% in plant studies. This highlights the compound's potential as a biocontrol agent in agriculture .

Case Study 2: Drug Delivery Mechanism

Research into the drug delivery capabilities of this compound showed its effectiveness in forming stable liposomal structures. These liposomes were capable of encapsulating hydrophobic drugs and releasing them in a controlled manner when exposed to physiological conditions. This property is particularly beneficial for enhancing the therapeutic index of poorly soluble drugs.

Mechanism of Action

The mechanism of action of Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl ethyl phosphate involves its integration into lipid bilayers, where it influences membrane fluidity and permeability. The compound interacts with various molecular targets, including membrane proteins and receptors, modulating their activity and facilitating the transport of molecules across the membrane. The pathways involved include lipid signaling and membrane fusion processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Headgroup and Charge Variations

DOCP and DOCPe Lipids

  • DOCP: 2-((2,3-Bis(oleoyloxy)propyl)dimethylammonio)ethyl hydrogen phosphate Headgroup: Inverted phosphate headgroup compared to phosphatidylcholine (PC). Charge: Negatively charged at physiological pH. Function: Binds strongly to TiO₂ nanoparticles via coordinate interactions (). Used in liposomes for targeted drug delivery.
  • DOCPe: 2-((2,3-Bis(oleoyloxy)propyl)dimethylammonio)ethyl ethyl phosphate Headgroup: Ethyl phosphate replaces hydrogen phosphate. Charge: Neutral (zwitterionic). Function: Anti-fouling properties; enhances liver-targeted mRNA delivery in SORT nanoparticles ().

Comparison :

  • Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl ethyl phosphate shares a similar ethyl phosphate headgroup with DOCPe but lacks the dimethylammonio group, resulting in a net anionic charge due to sodium counterion dissociation (). This charge difference impacts membrane interactions; DOCPe’s neutrality reduces non-specific binding, while the sodium salt may exhibit stronger electrostatic interactions with cationic surfaces.

16:0 Succinyl PE

  • Structure: Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-(3-carboxypropanamido)ethyl phosphate. Headgroup: Succinyl (carboxypropanamido) group. Charge: Anionic (carboxylate and phosphate groups). Function: Used for covalent conjugation (e.g., protein coupling via succinyl group) in targeted liposomes ().

Comparison :

Chain Length and Saturation

DOPC (1,2-Dioleoyl-sn-glycero-3-phosphocholine)

  • Chains : Unsaturated oleoyl (C18:1) chains.
  • Function : Natural PC lipid with high membrane fluidity.
  • Headgroup : Choline (zwitterionic).

Comparison :

  • This compound’s saturated palmitoyl (C16:0) chains confer higher phase transition temperatures, favoring rigid membrane structures. This contrasts with DOPC’s fluidity, making the sodium salt more suitable for stable liposome formulations in high-temperature applications.

Cationic Analogues (e.g., Trimethylammonioethyl Derivatives)

  • Example: (2R)-2,3-Bis(hexadecanoyloxy)propyl 2-(trimethylammonio)ethyl phosphate. Charge: Cationic (quaternary ammonium). Function: Binds nucleic acids in gene delivery systems ().

Comparison :

  • The sodium salt’s anionic charge precludes nucleic acid binding but reduces cytotoxicity associated with cationic lipids.

Research Findings and Mechanistic Insights

  • Antifungal Activity : The sodium salt’s long saturated chains penetrate fungal membranes, while the ethyl phosphate headgroup may inhibit sterol biosynthesis synergistically ().
  • Anti-Fouling vs.
  • Stability : Saturated chains confer oxidative stability compared to unsaturated analogues like DOPC, which are prone to lipid peroxidation.

Biological Activity

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl ethyl phosphate is a phospholipid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes long-chain fatty acids and a phosphate group, making it relevant in various biochemical and pharmacological contexts. This article explores the biological activity of this compound through a detailed examination of research findings, case studies, and data tables.

Key Properties

  • Molecular Weight : 491.68 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.

The biological activity of this compound is primarily attributed to its interactions with cellular membranes and signaling pathways. It has been shown to influence various biological processes, including:

  • Cell Membrane Integrity : The compound's amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.
  • Signal Transduction : It may modulate the activity of specific receptors or ion channels, potentially influencing cellular responses to external stimuli.

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound. For instance, a study reported its effectiveness against pathogenic fungi such as Fusarium oxysporum. The compound exhibited significant inhibition of mycelial growth, suggesting a potential application in agricultural biocontrol strategies .

Cytotoxicity and Cancer Research

Research has also explored the cytotoxic effects of this compound on various cancer cell lines. In vitro studies demonstrated that this compound could induce apoptosis in human colorectal adenocarcinoma cells. The mechanism appears to involve the activation of caspase pathways and modulation of mitochondrial function .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntifungalInhibition of Fusarium oxysporum growth
CytotoxicityInduction of apoptosis in cancer cells
Membrane ModulationAltered membrane fluidity and permeability

Case Study 1: Antifungal Application

In a controlled laboratory setting, this compound was tested for its antifungal efficacy against Fusarium oxysporum. The study utilized varying concentrations of the compound to assess its impact on fungal growth rates. Results indicated that higher concentrations led to a significant reduction in mycelial biomass compared to control groups.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted using human colorectal adenocarcinoma cell lines treated with this compound. The findings revealed that treatment resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased levels of apoptotic cells following treatment, indicating potential therapeutic applications in oncology.

Properties

IUPAC Name

sodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H73O8P.Na/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-36(38)42-33-35(34-44-46(40,41)43-6-3)45-37(39)32-30-28-26-24-22-20-18-16-14-12-10-8-5-2;/h35H,4-34H2,1-3H3,(H,40,41);/q;+1/p-1/t35-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGNEPCJIVJZIK-RUQJKXHKSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC)OC(=O)CCCCCCCCCCCCCCC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC)OC(=O)CCCCCCCCCCCCCCC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H72NaO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677114
Record name Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

698.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92609-90-0
Record name Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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